molecular formula C18H18O5 B190324 Flavokawain A CAS No. 3420-72-2

Flavokawain A

Cat. No.: B190324
CAS No.: 3420-72-2
M. Wt: 314.3 g/mol
InChI Key: CGIBCVBDFUTMPT-RMKNXTFCSA-N
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Mechanism of Action

Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone that has been isolated from the kava plant . It has been recognized for its potential therapeutic effects, particularly in the field of oncology . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Protein Arginine Methyltransferase 5 (PRMT5), a type II PRMT . PRMT5 is increasingly recognized as a potential drug target as it regulates protein biological activity by modulating arginine methylation in cancer .

Mode of Action

This compound interacts with PRMT5, inhibiting its function . It has been demonstrated that this compound blocks the symmetric arginine dimethylation of histone H2A and H4 by binding to Y304 and F580 of PRMT5 . This interaction inhibits the action of bladder cancer, both in vitro and in vivo .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT-mediated Nrf2 signaling cascade, which plays a crucial role in oxidative stress regulation . Additionally, it has been found to suppress the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) .

Pharmacokinetics

It’s worth noting that the compound is naturally extracted from the kava plant , suggesting it may have good bioavailability when consumed in its natural form

Result of Action

This compound has been shown to have significant anti-cancer effects. It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also reduces the tumor-initiating properties and stemness of prostate cancer . Furthermore, it has been found to suppress the vasculogenic mimicry of HCC .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress induced by toxins like ochratoxin A can enhance the protective activity of this compound . .

Comparison with Similar Compounds

Flavokawain A is compared with other chalcones, particularly Flavokawain B and Flavokawain C:

List of Similar Compounds

This compound stands out due to its unique combination of anti-cancer properties and its ability to induce apoptosis through multiple pathways, making it a promising candidate for further research and development.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317535
Record name Flavokawain A
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37951-13-6, 3420-72-2
Record name Flavokawain A
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URL https://commonchemistry.cas.org/detail?cas_rn=37951-13-6
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Record name Flavokawain A
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Record name 3420-72-2
Source DTP/NCI
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Record name Flavokawain A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVOKAWAIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3
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Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 °C
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution containing 196 mg of 2'-hydroxy-4',6'-dimethoxyacetophenone and 150 mg of anisaldehyde in 3 ml of ethanol was added 50% aqueous potassium hydroxide (3 ml). After being stirred at room temperature for 3 days, the mixture was poured into 30 ml of cold water. The mixture was then extracted with three 30 ml portions of ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over anhydrous sodium sulfate and then evaporated under reduced pressure to give a crystalline residue. Recrystallization of the residue from methanol gave 182 mg (50% yield) of 2'-hydroxy-4,4',6'-trimethoxychalcone as yellow needles: m.p. 110.7° C.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.

Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .

Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:

  • Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.
  • Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.
  • Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.

Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?

A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.

Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?

A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:

    Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?

    A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.
    • Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.
    • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.
    • Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.

    Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

    A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.

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